4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: PDB-Validated 3D Structure vs. Uncharacterized Quinoline Analogs
The target compound has experimentally determined 3D coordinates deposited in the Protein Data Bank as ligand V92 (three-letter code), co-crystallized with the Aar2/RNaseH protein fragment at a resolution supporting reliable electron density fitting [1]. This provides verified geometry for computational docking studies, which is absent for the vast majority of uncharacterized 4-hydroxyquinolin-2-one analogs lacking PDB entries [2].
| Evidence Dimension | Structural characterization availability |
|---|---|
| Target Compound Data | 3D coordinates available (PDB ligand V92; PDB-ID 5STX) |
| Comparator Or Baseline | Other 4-hydroxyquinolin-2-one analogs: No PDB entry for most |
| Quantified Difference | Presence vs. absence of experimentally validated 3D structure |
| Conditions | PDB deposition; X-ray crystallography in Aar2/RNaseH complex |
Why This Matters
Verified 3D coordinates reduce false positives in virtual screening campaigns and enable reliable structure-based optimization, directly impacting procurement decisions for fragment-based drug discovery programs.
- [1] PDB Entry 5STX. Aar2/RNaseH in complex with fragment P03D01 (ligand V92). Deposited 2022. RCSB Protein Data Bank. View Source
- [2] PDB Chemical Component V92. 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile (V92) Ligand Summary Page. PDBj, 2022. View Source
